molecular formula C17H17NO3S B2412765 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one CAS No. 306288-78-8

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

Cat. No. B2412765
M. Wt: 315.39
InChI Key: RSUBSFUTPHFLEX-UHFFFAOYSA-N
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Description

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one, also known as EETC, is a synthetic compound that belongs to the family of chromones. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one is not fully understood. However, it has been suggested that 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one exerts its effects through the inhibition of various enzymes and signaling pathways. 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to activate the extrinsic apoptotic pathway, leading to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of reactive oxygen species (ROS) in cells. Moreover, 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Moreover, the mechanism of action of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one is not fully understood, which can make it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for the study of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one. One area of research is the development of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one in more detail, which could lead to the identification of new therapeutic targets. Moreover, the potential use of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one as a therapeutic agent for various diseases, such as cancer and inflammatory diseases, warrants further investigation. Finally, the development of new methods for the synthesis of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one can be synthesized through a multi-step process that involves the reaction of 6-ethyl-2-hydroxychromone with 4-methyl-2-thiazolylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The synthesis of 7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one has been optimized to yield high purity and high yields of the compound.

properties

IUPAC Name

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-4-11-6-12-15(7-14(11)20-5-2)21-8-13(16(12)19)17-18-10(3)9-22-17/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBSFUTPHFLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=NC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

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